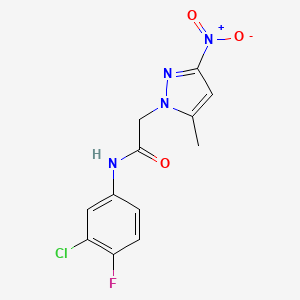
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as CF3-AMG-139, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This molecule is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which has been implicated in various neurological disorders such as anxiety, depression, and addiction.
作用機序
The mGlu7 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system. This receptor is involved in the regulation of synaptic transmission and plasticity, and its dysregulation has been implicated in various neurological disorders. N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide acts as a selective antagonist of the mGlu7 receptor, which leads to a reduction in its activity. This, in turn, leads to a decrease in glutamate release and an increase in GABAergic transmission, which has been shown to have anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been found to have various biochemical and physiological effects in preclinical models. In addition to its anxiolytic, antidepressant, and anti-addictive effects, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to improve cognitive function, reduce inflammation, and modulate the immune system. Furthermore, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been found to have a low toxicity profile and does not produce any significant side effects.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It is a selective antagonist of the mGlu7 receptor, which allows for the investigation of the specific role of this receptor in various neurological disorders. Furthermore, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has a low toxicity profile and does not produce any significant side effects, which allows for the investigation of its potential therapeutic applications. However, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several limitations for lab experiments. It has a low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, its synthesis is complex and time-consuming, which can limit its availability.
将来の方向性
There are several future directions for the investigation of N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One potential direction is the investigation of its therapeutic applications in various neurological disorders. N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown promising results in preclinical models of anxiety, depression, addiction, schizophrenia, and Alzheimer's disease, and further investigation is needed to determine its efficacy in human trials. Another potential direction is the investigation of the molecular mechanisms underlying its effects. N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to modulate glutamate and GABAergic transmission, but further investigation is needed to determine the specific signaling pathways involved. Finally, the development of more efficient synthesis methods and analogs of N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide may lead to the discovery of more potent and selective mGlu7 receptor antagonists.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves a multistep process that starts with the preparation of 3-chloro-4-fluoroaniline and 5-methyl-3-nitro-1H-pyrazole, which are then reacted with ethyl chloroacetate to form the intermediate compound. This intermediate is then treated with sodium hydroxide and subsequently acidified to obtain the final product, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The overall yield of this synthesis is around 15%, and the purity of the compound can be improved using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied in preclinical models of neurological disorders such as anxiety, depression, and addiction. In these studies, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to selectively block the mGlu7 receptor, which leads to a reduction in anxiety-like behavior, antidepressant-like effects, and attenuation of drug-seeking behavior. Furthermore, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been found to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. These findings suggest that N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide may have potential therapeutic applications in the treatment of various neurological disorders.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O3/c1-7-4-11(18(20)21)16-17(7)6-12(19)15-8-2-3-10(14)9(13)5-8/h2-5H,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGPSETZEKMZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6059548.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)



![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol](/img/structure/B6059570.png)
![6-isopropyl-3-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6059578.png)

![2-{[(3,4-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6059586.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6059614.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)